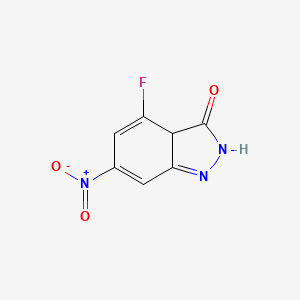

4-Fluoro-3-hydroxy-6-nitroindazole

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole ring system is a crucial structural motif in a multitude of compounds that have shown significant pharmacological properties. pnrjournal.comaustinpublishinggroup.com Although not commonly found in nature, synthetic indazole derivatives are integral to numerous FDA-approved drugs and compounds currently in clinical trials. pnrjournal.comrsc.orgrsc.org The versatility of the indazole scaffold lies in its unique chemical properties and the various tautomeric forms it can adopt, which allows for diverse biological interactions. researchgate.net

The broad range of biological activities associated with indazole derivatives is extensive and includes:

Anticancer: Several indazole-containing drugs, such as Pazopanib and Entrectinib, are utilized in cancer therapy as kinase inhibitors. pnrjournal.comrsc.orgrsc.org

Anti-inflammatory: Indazole derivatives have shown potential in treating inflammatory disorders. nih.govresearchgate.net

Antimicrobial and Antifungal: The scaffold is present in compounds with antibacterial and antifungal properties. nih.govresearchgate.net

Antiviral: Notably, some derivatives have been investigated as anti-HIV agents. researchgate.netnih.gov

Neurological Applications: Compounds like Granisetron, a 5-HT3 receptor antagonist, are used to manage chemotherapy-induced nausea and have applications in neurodegenerative disease research. austinpublishinggroup.comresearchgate.net

Cardiovascular Effects: Certain indazole derivatives have been explored for their cardioprotective and antithrombotic activities. austinpublishinggroup.comnih.gov

The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery and development. researchgate.netnih.gov

Contextualizing 4-Fluoro-3-hydroxy-6-nitroindazole (B1614010) as a Multifunctional Indazole Derivative

The specific placement of these substituents is crucial. The fluorine atom at the 4-position, the hydroxyl group at the 3-position, and the nitro group at the 6-position create a unique electronic and steric environment. This arrangement can influence the molecule's reactivity, solubility, and its ability to interact with biological targets. While specific research on this compound itself is not extensively documented in the provided search results, its constituent functional groups are well-studied in the context of other indazole derivatives.

Overview of Research Trends in Halogenated, Hydroxylated, and Nitrated Indazole Systems

Research into substituted indazole systems is a vibrant area of chemical science. The introduction of halogen, hydroxyl, and nitro groups onto the indazole scaffold has been a key strategy for modulating the biological and physical properties of these compounds.

Halogenated Indazoles: The incorporation of halogen atoms, particularly fluorine, is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov For instance, studies have shown that the presence of a halogen atom can be crucial for the enhanced potency of certain indazole-based kinase inhibitors. nih.gov The position of the halogen on the indazole ring can significantly impact its activity.

Hydroxylated Indazoles: The hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. The presence of a hydroxyl group can also serve as a handle for further chemical modifications, allowing for the attachment of other functional groups or the creation of prodrugs.

Nitrated Indazoles: Nitro-substituted indazoles have been investigated for a range of biological activities. For example, 7-nitroindazole (B13768) is known as a nitric oxide synthase inhibitor and has been studied for its antinociceptive and cardiovascular effects. austinpublishinggroup.com The nitro group is a strong electron-withdrawing group and its presence can significantly alter the electronic properties of the indazole ring, influencing its reactivity and biological profile.

The combination of these functional groups in a single molecule, as seen in this compound, presents a rich platform for chemical exploration. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating potential of the hydroxyl group creates a complex electronic landscape that could lead to novel reactivity and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C7H4FN3O3 |

|---|---|

Molecular Weight |

197.12 g/mol |

IUPAC Name |

4-fluoro-6-nitro-2,3a-dihydroindazol-3-one |

InChI |

InChI=1S/C7H4FN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2,6H,(H,10,12) |

InChI Key |

FEWVKDDURYIMQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2C1=NNC2=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Fluoro 3 Hydroxy 6 Nitroindazole and Its Precursors

Foundational Synthetic Methodologies for Indazole Ring Systems

The construction of the indazole scaffold is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford this important heterocyclic motif. These strategies can be broadly categorized into classical cyclization reactions and contemporary metal-catalyzed approaches.

Intramolecular cyclization represents a traditional and robust method for synthesizing the indazole ring. These reactions typically involve the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One common method is the cyclization of N-nitroso-o-toluidines. google.com For instance, the nitrosation of substituted 2-methyl-o-toluidines using reagents like alkyl nitrites can generate an N-nitroso intermediate, which then undergoes cyclization to form the indazole ring. google.com Another well-established route involves the acid-catalyzed intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones. researchgate.net Research has demonstrated the use of polyphosphoric acid (PPA) to facilitate this transformation, leading to a series of substituted indazoles. researchgate.net A further approach is the reductive intramolecular heterocyclization of compounds like 2,4-di-aroyl-N-nitrosomethylanilines. researchgate.net

These classical methods often rely on the availability of appropriately substituted precursors, where the substituents that will ultimately be on the indazole ring are already present on the starting aniline (B41778) or phenylhydrazine (B124118) derivative.

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles, offering high efficiency, selectivity, and functional group tolerance. bohrium.comnitk.ac.inbenthamdirect.com These methods often involve C-H activation and annulation sequences, providing direct and atom-economical pathways to complex indazole structures. mdpi.com

Catalysts based on palladium, copper, rhodium, and cobalt are frequently employed. mdpi.comnih.gov For example, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a ligand-free route to 1H-indazoles. nih.gov Copper-catalyzed methods are also prevalent, such as the cyclization of o-haloaryl N-sulfonylhydrazones, which can proceed at lower temperatures compared to other methods. nih.gov

Rhodium(III)-catalyzed tandem C-H activation and annulation of azobenzenes with various partners like acrylates or diazoesters have been developed to synthesize a range of 2H-indazoles, including 3-acylated derivatives. mdpi.comnih.gov Similarly, cobalt(III) catalysts have been used for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H bond functionalization/cyclization cascade. nih.gov These advanced methods highlight the versatility of transition metals in constructing the indazole core with diverse substitution patterns. mdpi.com

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / dppf | N-aryl-N′-(o-bromobenzyl)hydrazines | 1-Aryl-1H-indazoles | researchgate.net |

| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | 1H-indazoles | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes and Acrylates | 2H-indazoles | nih.gov |

| Cationic Co(III) | Azobenzenes and Aldehydes | N-aryl-2H-indazoles | nih.gov |

Regioselective Introduction of Functional Groups on the Indazole Core

The biological activity and material properties of indazole derivatives are highly dependent on the nature and position of their substituents. Therefore, the regioselective introduction of functional groups onto the pre-formed indazole core or its precursors is of paramount importance.

Introducing fluorine atoms at specific positions of the indazole ring can be challenging. Direct fluorination of the electron-rich heterocyclic system often leads to a mixture of products or undesired reactions. While electrophilic fluorinating reagents like Selectfluor have been explored for the functionalization of 2H-indazoles, they can lead to unexpected outcomes, such as formylation at the C-3 position when DMSO is used as a solvent, rather than fluorination. thieme-connect.de

A more common and reliable strategy is to construct the indazole ring from a precursor that already contains the fluorine atom at the desired position. thieme-connect.com For example, the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starts from a trisubstituted benzene derivative that is already fluorinated at the correct position. thieme-connect.com This approach circumvents the difficulties of direct, regioselective fluorination on the indazole nucleus itself. The synthesis of precursors like 3-fluoro-4-nitrophenol (B151681) or 4-fluoro-3-nitroaniline (B182485) demonstrates methods for introducing fluorine and other groups onto a benzene ring, which can then be elaborated into the final indazole product. google.comgoogle.com

Hydroxylated indazoles are key intermediates and final products in medicinal chemistry. The introduction of a hydroxyl group can be achieved through various methods. For instance, a one-pot protocol involving azo coupling and SOCl₂-mediated intramolecular cyclization of 3-hydroxybenzyl alcohols and diazonium salts has been reported to afford 5-hydroxy 2H-indazoles without the need for transition-metal catalysts or protecting groups. dntb.gov.ua

Synthesis of 3-hydroxyindazoles is also of significant interest. These compounds often exist in tautomeric equilibrium with their corresponding indazolone form. Another approach involves the nitrosation of an aromatic aldehyde followed by reduction to form the indazole ring, which can be applied to synthesize 1-(hydroxyalkyl)indazoles. google.com The specific placement of the hydroxyl group is often dictated by the substitution pattern of the starting material.

The nitration of indazoles is a critical transformation for accessing nitro-substituted derivatives, which are versatile intermediates for further functionalization, such as reduction to amines. The regioselectivity of nitration is highly dependent on the reaction conditions, the existing substituents on the indazole ring, and the nature of the nitrating agent.

Traditional methods using mixed acids (a mixture of nitric and sulfuric acid) can suffer from harsh conditions and lack of selectivity. rsc.org Modern methods have focused on milder and more selective reagents. For example, iron(III) nitrate (B79036) has been successfully used for the site-selective C-H nitration of 2H-indazoles at the C7 position. rsc.org Other reagents like copper nitrate and tert-butyl nitrite (B80452) have also been employed in various catalytic systems for the nitration of aromatic and heterocyclic compounds. sci-hub.se

Achieving nitration specifically at the C-6 position, as required for 4-fluoro-3-hydroxy-6-nitroindazole (B1614010), typically involves the nitration of a precursor molecule where directing groups guide the nitro group to the desired location before the indazole ring is formed. The synthesis of 3-chloro-6-nitro-1H-indazole derivatives provides an example where the 6-nitro functionality is a key feature of the scaffold. nih.gov This suggests that a common strategy is the cyclization of a precursor such as a substituted 2-aminobenzonitrile (B23959) or a phenylhydrazine that already bears a nitro group at the para-position to the eventual point of cyclization.

| Nitration Reagent | Catalyst/Additive | Position | Substrate | Reference |

| Iron(III) nitrate | Zn(OTf)₂ | C7 | 2H-indazoles | rsc.org |

| Fe(NO₃)₃·9H₂O | TEMPO/O₂ | C3 | 2H-indazole | sci-hub.se |

| Cobalt nitrate hexahydrate | tert-butyl nitrite | C2 | 3-substituted indoles | sci-hub.se |

Derivatization and Modification of this compound Analogs

The strategic modification of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Key transformations include alkylation, acylation, reduction of the nitro group, and carbon-carbon bond formation through cross-coupling reactions.

The alkylation and acylation of indazoles are fundamental reactions for introducing a wide range of substituents, which can significantly influence their biological activity. These reactions typically occur at the nitrogen atoms of the pyrazole ring, leading to N-1 and N-2 isomers. The regioselectivity of these reactions is a critical consideration and is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of the alkylating or acylating agent, the base, and the solvent. nih.govd-nb.info

In the context of a this compound scaffold, the presence of the electron-withdrawing nitro and fluoro groups, along with the acidic hydroxy group, would likely influence the nucleophilicity of the nitrogen atoms. The N-1 position is generally considered to be the thermodynamically more stable position for substitution. nih.gov However, kinetic control can sometimes favor the N-2 isomer. For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N-2 position. nih.gov

Acylation of indazoles can also yield a mixture of N-1 and N-2 isomers. Regioselective N-acylation has been reported to favor the N-1 substituted product, potentially through the isomerization of the initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov An electrochemical method for the selective N-1 acylation of indazoles has also been developed, involving the reduction of the indazole to an indazole anion followed by reaction with an acid anhydride. organic-chemistry.org

Direct radical alkylation and acylation at the C-3 position of 2H-indazoles have also been achieved using a Ag(I)/Na2S2O8 system, providing a pathway to 3-substituted derivatives. rsc.org

Table 1: Factors Influencing Regioselectivity in Indazole Alkylation and Acylation

| Factor | Influence on Regioselectivity (N-1 vs. N-2) |

| Substituents on Indazole Ring | Electron-withdrawing groups can influence the pKa of the N-H protons, affecting nucleophilicity. Steric hindrance can also direct substitution. |

| Alkylating/Acylating Agent | The nature of the electrophile (e.g., hard vs. soft) can influence the site of attack. Mitsunobu conditions often favor N-2 alkylation. nih.gov |

| Base | The choice of base can affect the equilibrium between the N-1 and N-2 anions. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway and regioselectivity. nih.gov |

| Reaction Conditions | Thermodynamic control (higher temperatures, longer reaction times) tends to favor the more stable N-1 isomer, while kinetic control (lower temperatures, shorter reaction times) may favor the N-2 isomer. nih.gov |

The reduction of the nitro group on the indazole ring to an amino group is a key transformation that opens up a vast array of possibilities for further functionalization. The resulting aminoindazole is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, and reductive amination, allowing for the introduction of diverse substituents.

Several methods are available for the reduction of aromatic nitro compounds to the corresponding anilines, and these can be applied to nitroindazole derivatives. google.comresearchgate.netcommonorganicchemistry.com Catalytic hydrogenation is a widely used and often preferred method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comnih.gov This method is generally clean and efficient, but care must be taken as the catalyst can also reduce other functional groups.

For substrates with functionalities sensitive to hydrogenation, other reducing agents can be employed. These include metals in acidic media, such as iron, zinc, or tin(II) chloride. commonorganicchemistry.com Sodium borohydride (B1222165) in the presence of a catalyst has also been utilized for this transformation. google.com Furthermore, a process using trichlorosilane (B8805176) in the presence of a base has been described as a chemoselective method for reducing nitro groups without affecting other reducible functionalities. google.com The choice of the reducing agent and reaction conditions is crucial to ensure compatibility with other functional groups present in the molecule, such as the fluoro and hydroxy groups in the case of this compound.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., acetic acid) | Mild and selective. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions (e.g., acetic acid) | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Mild and often used when other reducible groups are present. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) with catalyst | Various | Can be a selective method depending on the catalyst used. google.comnih.govcapes.gov.br |

| Trichlorosilane (HSiCl₃)/Base | - | Reported to be highly chemoselective. google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the functionalization of the indazole scaffold. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of aryl, vinyl, and alkynyl substituents, respectively, onto the indazole ring. ias.ac.in

For these reactions to be applicable to a this compound derivative, the molecule would first need to be appropriately halogenated, typically with a bromine or iodine atom at the desired position for coupling. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly versatile due to the stability and commercial availability of a wide range of boronic acids and the mild reaction conditions. ias.ac.innih.govrsc.orgrsc.org The reaction is generally tolerant of a variety of functional groups.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgwikipedia.org This reaction provides a means to introduce vinyl groups onto the indazole core. The Sonogashira coupling, on the other hand, allows for the introduction of terminal alkynes.

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Indazole Derivatives

| Reaction | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron reagent + Organic halide | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.govnih.gov |

| Heck | Alkene + Unsaturated halide | C(sp²) - C(sp²) | Pd(OAc)₂, Pd₂(dba)₃ nih.govorganic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne + Organic halide | C(sp) - C(sp²) | Pd/Cu co-catalysis |

Exploration of Sustainable Synthetic Approaches for Indazoles (e.g., Flow Chemistry)

The development of sustainable and efficient synthetic methods is a major focus in modern chemistry. Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering several advantages over traditional batch processing. These benefits include enhanced safety, improved reproducibility, and greater scalability. acs.orgvapourtec.com

The synthesis of indazoles, including 3-amino and 3-hydroxy analogues, has been successfully demonstrated using flow reactors. acs.orgvapourtec.comresearchgate.net This approach allows for reactions to be performed safely at elevated temperatures and pressures, which can lead to shorter reaction times and improved yields. acs.org For instance, the condensation of 2-fluorobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles has been carried out in a flow system. acs.org

Advanced Spectroscopic Characterization and Structural Determination of 4 Fluoro 3 Hydroxy 6 Nitroindazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Heteroatom Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including substituted indazoles. nih.govmdpi.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing substituted indazoles. nih.govmdpi.com The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the protons and carbon atoms, respectively, allowing for the differentiation of isomers and the assignment of substituent positions. mdpi.com For instance, in a series of N-substituted pyrazoles and indazoles, ¹H, ¹³C, and ¹⁵N NMR data, both in solution and in the solid state, have been instrumental in their structural determination. nih.gov The comparison of experimental chemical shifts with those calculated using theoretical methods like GIAO/DFT can further refine structural assignments. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole mdpi.com | DMSO-d₆ | 8.94 (s, 1H), 8.69 (s, 1H), 8.30 (d, J = 9.2 Hz, 1H), 8.01 (d, J = 9.3 Hz, 1H), 7.55 (t, J = 8.0 Hz, 1H), 7.37 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 7.08 (d, J = 8.2 Hz, 1H), 3.87 (s, 3H) | 160.6, 142.8, 140.5, 140.2, 130.8, 131.2, 124.8, 122.7, 119.8, 115.3, 114.1, 112.0, 109.0, 56.0 |

| 1-(4-Methoxyphenyl)-5-nitro-1H-indazole mdpi.com | DMSO-d₆ | 8.92 (d, J = 2.2 Hz, 1H), 8.64 (s, 1H), 8.27 (d, J = 9.2, 2.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H), 7.68 (d, J = 8.7 Hz, 2H), 7.18 (d, J = 8.7 Hz, 2H), 3.86 (s, 3H) | 159.2, 142.6, 141.6, 138.3, 132.1, 125.2, 124.3, 122.4, 119.8, 115.6, 111.6, 56.2 |

This table is for illustrative purposes and shows data for related substituted indazoles. Specific data for 4-Fluoro-3-hydroxy-6-nitroindazole (B1614010) would require experimental determination.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted indazoles and establishing the connectivity between atoms. wikipedia.orgslideshare.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates the chemical shifts of protons directly bonded to heteroatoms, typically ¹³C or ¹⁵N. columbia.edu This allows for the direct assignment of proton and carbon signals for each C-H bond in the molecule. columbia.eduresearchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The combination of COSY (Correlation Spectroscopy), which identifies proton-proton couplings, with HSQC and HMBC provides a comprehensive picture of the molecular structure. wikipedia.orgnih.gov For example, in the study of nitroindazole derivatives, 2D techniques like ¹H-¹H COSY, HMBC, and HSQC were used to assign signals and were compared with calculated values to confirm the structures. nih.gov

Table 2: Common 2D NMR Techniques and Their Applications in Structural Elucidation

| Technique | Abbreviation | Information Provided | Application in Substituted Indazoles |

| Correlation Spectroscopy wikipedia.orgslideshare.net | COSY | Shows correlations between J-coupled protons. | Identifies neighboring protons in the aromatic rings and side chains. |

| Heteronuclear Single Quantum Coherence columbia.edu | HSQC | Correlates protons with directly attached heteroatoms (e.g., ¹³C). | Assigns specific proton signals to their corresponding carbon atoms. |

| Heteronuclear Multiple Bond Correlation columbia.edu | HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Establishes the connectivity of the molecular skeleton and confirms substituent positions. |

| Nuclear Overhauser Effect Spectroscopy wikipedia.org | NOESY | Identifies protons that are close in space. | Provides information about the stereochemistry and conformation of the molecule. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govdiva-portal.org For nitroindazole derivatives, techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. nih.gov

Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide a "fingerprint" that can be used to identify the compound and deduce its structure. nih.govresearchgate.net For instance, in the mass spectrometry of nitrosamine (B1359907) compounds, common fragmentation pathways include the loss of a nitroso radical (NO•), corresponding to a loss of 30 Da, or the loss of water (H₂O). nih.govresearchgate.net Another observed fragmentation is the elimination of NH₂NO, resulting in a loss of 46 Da. nih.gov

Table 3: Common Fragmentation Pathways for Nitroaromatic Compounds in Mass Spectrometry

| Fragmentation Pathway | Neutral Loss (Da) | Common in |

| Loss of Nitro Radical | 30 (NO) | Nitroaromatics, Nitrosamines nih.govyoutube.com |

| Loss of Nitrous Acid | 47 (HNO₂) | Nitroaromatics |

| Loss of Nitrogen Dioxide | 46 (NO₂) | Nitroaromatics youtube.com |

| Loss of Water | 18 (H₂O) | Compounds with hydroxyl groups, some nitrosamines nih.gov |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. rsc.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring would also be present in this region. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch between 1300 and 1370 cm⁻¹. mdpi.com The C-F stretching vibration would appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

For example, the IR spectrum of 1-(3-Methoxyphenyl)-5-nitro-1H-indazole shows strong absorptions at 1516 and 1344 cm⁻¹, which are characteristic of the nitro group. mdpi.com

Table 4: Expected Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (indazole) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N=O (nitro) | Asymmetric Stretching | 1500 - 1570 mdpi.com |

| N=O (nitro) | Symmetric Stretching | 1300 - 1370 mdpi.com |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| C-O | Stretching | 1000 - 1260 |

Electron Spin Resonance (ESR) Spectroscopy in the Study of Nitroindazole Radical Anions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as radicals. libretexts.org It is particularly useful for investigating the formation and structure of radical anions of nitroaromatic compounds. rsc.orgresearchgate.net

The reduction of a nitroaromatic compound can lead to the formation of a nitro radical anion, where the unpaired electron is primarily localized on the nitro group. researchgate.net ESR spectroscopy can detect these radical anions and provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. rsc.org

In the context of nitroindazoles, ESR studies can reveal how the electronic structure of the indazole ring and its substituents influence the stability and properties of the corresponding radical anion. researchgate.net The hyperfine coupling to the nitrogen nucleus of the nitro group is a key parameter obtained from the ESR spectrum. rsc.org For example, studies on nitroaromatic compounds have shown that the spin density is significantly localized on the nitrogen atom of the nitro group. researchgate.net The environment, such as adsorption on a catalytic surface like alumina, can also influence the ESR spectrum of nitro-radical anions.

While specific ESR data for this compound is not available, the technique would be highly valuable in studying its one-electron reduction product.

Electrochemical Methods (Cyclic Voltammetry) for Redox Behavior Analysis of Nitroindazoles

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the potentials at which a molecule is oxidized or reduced and can reveal the stability of the resulting species. researchgate.neticm.edu.pl

For nitroindazoles, cyclic voltammetry is particularly useful for investigating the reduction of the nitro group. researchgate.net In a typical CV experiment of a nitroaromatic compound in an aprotic solvent, a reversible or quasi-reversible wave is often observed, corresponding to the one-electron reduction of the nitro group to form a radical anion. researchgate.net The potential at which this reduction occurs is a measure of the electron-accepting ability of the molecule.

The stability of the generated nitro radical anion can also be assessed using CV. researchgate.net For instance, the ratio of the anodic to cathodic peak currents can indicate the stability of the radical anion on the timescale of the experiment. In some cases, the radical anion may undergo further reactions, such as dimerization, which can be studied by analyzing the cyclic voltammograms at different scan rates. researchgate.net

Studies on compounds like PA-824, a nitroimidazooxazine, have used cyclic voltammetry to characterize the formation and stability of the nitro radical anion, which is a key step in its biological mechanism of action. researchgate.net Similar studies on this compound would provide valuable insights into its redox chemistry. The electrochemical behavior of indole-based sulfonamide derivatives has also been investigated using cyclic voltammetry, revealing irreversible oxidation processes. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the structure-property relationships of novel chemical entities. X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal proof of molecular structure and insights into intermolecular interactions that govern crystal packing.

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the surveyed scientific literature, analysis of structurally similar compounds provides valuable insights into the likely solid-state conformation and packing of this molecule. The crystallographic data of related fluoro-nitro substituted heterocyclic compounds can serve as a reasonable proxy for understanding the key structural features.

Notably, the crystal structures of 7-Fluoro-6-nitroquinazolin-4(3H)-one and 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole offer a glimpse into the influence of the fluorine and nitro substituents on the molecular geometry and crystal lattice of heterocyclic systems.

The crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a compound sharing the fluoro and nitro substitution pattern on a bicyclic heteroaromatic core, reveals a planar quinazolinone unit. rsc.orgnih.gov The nitro group is observed to be slightly twisted from the mean plane of the ring system. rsc.orgnih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions. rsc.orgnih.gov

Interactive Table: Crystal Data and Structure Refinement for 7-Fluoro-6-nitroquinazolin-4(3H)-one rsc.orgnih.gov

| Parameter | Value |

| Empirical formula | C₈H₄FN₃O₃ |

| Formula weight | 209.14 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.6360 (11) |

| b (Å) | 8.409 (2) |

| c (Å) | 8.674 (2) |

| α (°) | 79.38 (3) |

| β (°) | 89.23 (3) |

| γ (°) | 83.83 (3) |

| Volume (ų) | 401.70 (16) |

| Z | 2 |

In the case of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the asymmetric unit contains two independent molecules, which differ mainly in the orientation of the allyl substituent. guidechem.com The crystal packing is characterized by slipped π-stacking of the indazole units and is further stabilized by weak C—H···O and C—H···Cl hydrogen bonds. guidechem.com

Interactive Table: Selected Bond Lengths for 7-Fluoro-6-nitroquinazolin-4(3H)-one rsc.orgnih.gov

| Bond | Length (Å) |

| F—C6 | 1.328 (2) |

| N1—C1 | 1.354 (3) |

| O1—C2 | 1.222 (3) |

| N3—O3 | 1.208 (3) |

| C3—C4 | 1.391 (3) |

These examples from related structures underscore the importance of intermolecular forces, such as hydrogen bonding and π-stacking, in directing the solid-state assembly of nitro-containing heterocyclic compounds. It is highly probable that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the hydroxy and nitro groups, as well as potential π-π stacking interactions of the indazole rings. The presence of the fluorine atom would further modulate the electronic properties and potential for halogen bonding. Definitive structural elucidation, however, awaits successful single-crystal X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 Hydroxy 6 Nitroindazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Assessment

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules.

Analysis of Electron Density Distribution and Bonding in Substituted Indazoles

DFT calculations are instrumental in mapping the electron density distribution across a molecule, revealing crucial information about its bonding and polarity. For halogenated 6-nitroindazole (B21905) systems, the electron-withdrawing nature of the nitro group at the 6-position, combined with the halogen substituent, significantly influences the electronic landscape of the indazole core.

Table 1: Hypothetical DFT-Calculated Atomic Charges for 4-Fluoro-3-hydroxy-6-nitroindazole (B1614010)

| Atom | Hypothetical Partial Charge (a.u.) |

| F (at C4) | -0.45 |

| O (at C3-OH) | -0.65 |

| N (of NO2) | +0.80 |

| O (of NO2) | -0.40 |

| C3 | +0.35 |

| C4 | +0.10 |

| C6 | +0.20 |

Note: This table is illustrative and based on expected electronic effects. Actual values would require specific DFT calculations.

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

DFT is a powerful tool for exploring potential chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways and estimate the kinetic feasibility of a transformation. For this compound, this could involve modeling its synthesis or its interactions with biological targets.

For instance, studies on related nitroindazole derivatives have utilized DFT to understand their synthesis via cycloaddition reactions. nih.gov Similar computational approaches could be applied to predict the outcomes of various synthetic routes to this compound and to identify the transition states with the lowest energy barriers.

Quantum Chemical Descriptors and Reactivity Indices

To quantify and predict chemical reactivity, a range of descriptors derived from quantum chemical calculations are employed.

Application of Fukui Functions for Local Reactivity Prediction

Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function essentially indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui functions would likely highlight the electrophilic nature of the carbon atoms attached to the fluorine and nitro groups, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group would be predicted as potential sites for electrophilic attack.

Electrostatic Potential (ESP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential.

For this compound, the ESP map would be expected to show a strong negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atom. Regions of positive potential (blue) would likely be located around the hydrogen atoms and the indazole ring, indicating areas susceptible to nucleophilic interaction. Studies on 3-chloro-6-nitro-1H-indazole derivatives have used ESP maps to understand their binding with biological targets. nih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are essential for studying the three-dimensional structure of molecules and their dynamic behavior.

For this compound, conformational analysis would be important to determine the preferred spatial arrangement of the hydroxyl and nitro groups relative to the indazole ring. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom or the nitro group could significantly influence its conformation and reactivity.

Furthermore, molecular docking and molecular dynamics simulations, as performed on analogous 3-chloro-6-nitro-1H-indazole derivatives, can predict how the molecule might bind to a biological receptor, such as an enzyme. nih.govnih.gov These simulations provide insights into the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, offering a rational basis for drug design.

Table 2: Potential Intermolecular Interactions of this compound in a Binding Pocket

| Interaction Type | Potential Interacting Groups on the Molecule |

| Hydrogen Bond Donor | -OH group, -NH of indazole ring |

| Hydrogen Bond Acceptor | -F atom, O atoms of -NO2 group, N atoms of indazole ring |

| Hydrophobic Interactions | Phenyl part of the indazole ring |

| Pi-Pi Stacking | Indazole ring system |

Note: The specific interactions would depend on the topology and amino acid composition of the target binding site.

Conformational Landscape Exploration of Fluorinated and Hydroxylated Nitroindazoles

The conformational landscape of fluorinated and hydroxylated nitroindazoles is a key determinant of their biological activity. The introduction of fluorine into organic molecules can significantly alter their conformation due to its high electronegativity and the energetic favorability of certain stereoelectronic interactions.

Strategic fluorination of nucleoside analogues, for instance, has been shown to enhance biological activity and improve drug disposition properties. nih.gov Conformational analysis of such compounds reveals a strong preference for specific sugar ring puckers, which can be crucial for their interaction with target enzymes. nih.gov For example, a C3'-endo conformation might be necessary for potent biochemical and whole-cell activity, while a C2'-endo conformation could lead to better pharmacokinetic properties. nih.gov

The study of fluorinated piperidine (B6355638) derivatives highlights the complex interplay of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion in determining conformational preferences. researchgate.net Understanding these interactions is vital for predicting the three-dimensional structure of fluorinated nitroindazoles and, consequently, their binding affinity to target proteins.

In the case of fluorinated uridine (B1682114) analogues, both Nuclear Overhauser Effect (NOE) NMR techniques and X-ray crystallography have been employed to elucidate their structural and stereochemical features. nih.gov Such studies have revealed that deoxy-fluorination reactions can proceed with a retention of stereochemistry at one carbon center and an inversion at another, leading to specific diastereomers. nih.gov It has been noted that electronegative substituents on a sugar ring can favor a conformation that facilitates certain chemical reactions, such as elimination. nih.govresearchgate.net

The conformational analysis of fluorinated nucleosides is further aided by heteronuclear NOE experiments, which provide detailed information about the spatial proximity of atoms. nih.gov These experimental data, combined with computational modeling, allow for a comprehensive understanding of the conformational preferences of these complex molecules.

A summary of key findings from conformational analysis studies is presented in the table below:

| Compound Class | Key Findings | Analytical Techniques |

| Fluorinated Nucleoside Analogues | Strong preference for C3'-endo or C2'-endo sugar pucker, influencing activity and pharmacokinetics. nih.gov | NMR Spectroscopy, X-ray Crystallography nih.govnih.gov |

| Fluorinated Piperidine Derivatives | Conformational equilibrium is governed by a balance of stereoelectronic effects. researchgate.net | NMR Spectroscopy, Computational Analysis researchgate.net |

| Fluorinated Uridine Analogues | Deoxy-fluorination can lead to specific diastereomers with distinct conformations. nih.gov | NOE NMR, X-ray Crystallography nih.gov |

Computational Docking Studies for Exploring Ligand-Biomolecular Interactions

Computational docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein. This information is invaluable for structure-based drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity.

In the context of indazole derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding the molecular basis of their activity. For instance, docking studies of novel indazole derivatives against the DNA gyrase 1KZN enzyme have revealed excellent bonding interactions, suggesting a potential mechanism for their antibacterial activity. jmchemsci.com

Similarly, docking studies have been employed to investigate the interaction of nitro-substituted benzamide (B126) derivatives with inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov These studies have shown that the number and orientation of nitro groups can significantly influence the binding efficiency to the enzyme. nih.gov

The design of novel indazole-based molecules as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, has also been guided by molecular docking. biotech-asia.org These computational studies have helped in designing molecules with pharmacophoric features that complement the ATP binding site of the enzyme. biotech-asia.org The docking results, often validated by redocking of co-crystallized ligands, provide a reliable prediction of the binding affinity and interaction patterns of the designed compounds. biotech-asia.org

Furthermore, molecular docking has been used to study the interaction of 1-trityl-5-azaindazole derivatives with cancer-related proteins such as Murine double minutes-2 (MDM2) and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com The results from these studies can predict which compounds are likely to have potent antitumor activity based on their binding interactions with key amino acid residues in the active site. jocpr.com

A recent study on 5-nitroindazolin-3-one derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, utilized computational docking to understand their interaction with the nitroreductase (NTR) enzyme. nih.gov The docking analysis revealed how these compounds interact with critical residues in the binding site, providing a rationale for their trypanocidal activity. nih.gov

The table below summarizes the application of computational docking in the study of indazole and related derivatives:

| Ligand Class | Target Protein | Key Insights from Docking |

| Multi-substituted Indazole Derivatives | DNA gyrase 1KZN | Excellent bonding interactions, suggesting antibacterial potential. jmchemsci.com |

| Nitro-substituted Benzamide Derivatives | iNOS | Binding efficiency is influenced by the number and orientation of nitro groups. nih.gov |

| Indazole-based VEGFR-2 Inhibitors | VEGFR-2 | Design of potent inhibitors by targeting the ATP binding site. biotech-asia.org |

| 1-trityl-5-azaindazole Derivatives | MDM2, PBR | Prediction of antitumor activity based on protein-ligand interactions. jocpr.com |

| 5-Nitroindazolin-3-one Derivatives | Nitroreductase (NTR) | Understanding the mechanism of trypanocidal activity. nih.gov |

Theoretical Investigations of Tautomeric Equilibria in Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. jmchemsci.comresearchgate.net The relative stability of these tautomers is a crucial factor that can influence their chemical reactivity, physical properties, and biological activity. Theoretical investigations, often employing density functional theory (DFT) calculations, are essential for understanding and predicting these tautomeric equilibria.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net However, the energy difference between the tautomers can be influenced by substitution patterns and the surrounding environment, such as the solvent. nih.gov

For instance, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized by the formation of strong intramolecular or intermolecular hydrogen bonds. nih.gov In less polar solvents, the 2H-tautomer of some derivatives has been observed to be the predominant form due to the stabilizing effect of an intramolecular hydrogen bond. nih.gov In the solid state, both tautomers can coexist, sometimes within the same crystal, or form different crystalline polymorphs. nih.gov

DFT calculations have shown that the high stability of the 2H-form in solution can, in some cases, be attributed to the formation of centrosymmetric dimers that are more stable than the corresponding dimers of the 1H-tautomer. nih.gov

The pKb values of methylated indazoles provide experimental evidence for the different basicities of the tautomers, with the 2H-tautomer being a stronger base than the 1H-tautomer. jmchemsci.comjmchemsci.com Spectroscopic techniques such as 1H, 13C, 14N, and 15N NMR are used to experimentally identify and distinguish between the 1H and 2H tautomers. jmchemsci.com

The consideration of tautomeric equilibria is also critical in computational drug design, as standard molecular dynamics simulations may not accurately describe the mixture of tautomeric states present at physiological pH. acs.org Advanced methods that account for tautomerism and protonation states are being developed to improve the accuracy of in silico predictions of molecular properties. acs.org

The table below provides a summary of the key aspects of tautomeric equilibria in indazole derivatives:

| Aspect | Description | Methods of Investigation |

| Relative Stability | The 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net | DFT Calculations, NMR Spectroscopy researchgate.netnih.govjmchemsci.com |

| Stabilization of 2H-Tautomer | Can be stabilized by intramolecular or intermolecular hydrogen bonds, and dimer formation. nih.gov | NMR Spectroscopy, X-ray Crystallography, DFT Calculations nih.gov |

| Solvent Effects | The predominant tautomer can vary depending on the polarity of the solvent. nih.gov | NMR Spectroscopy nih.gov |

| Basicity | The 2H-tautomer is a stronger base than the 1H-tautomer. jmchemsci.comjmchemsci.com | pKb Measurements jmchemsci.comjmchemsci.com |

| Computational Modeling | Advanced methods are needed to account for tautomeric states in drug design. acs.org | Specialized Molecular Dynamics Simulations acs.org |

Mechanistic Investigations of Chemical and Biochemical Processes Involving 4 Fluoro 3 Hydroxy 6 Nitroindazole Scaffolds

Elucidation of Reaction Mechanisms in Indazole Functionalization and Derivatization

The functionalization and derivatization of the indazole core are crucial for synthesizing novel compounds with tailored properties. The reaction mechanisms involved are often complex and depend significantly on the substituents present on the indazole ring.

Alkylation is a common strategy for derivatizing nitroindazoles. For instance, the reaction of nitroindazoles with 1,2-dibromoethane (B42909) in the presence of a base like cesium carbonate (Cs₂CO₃) in acetone (B3395972) yields N-(2-bromoethyl) and N-vinyl derivatives nih.gov. The reaction proceeds via nucleophilic substitution, where the indazole nitrogen attacks the electrophilic carbon of the dibromoethane. The formation of the N-vinyl product is favored in N-2 alkylated derivatives, suggesting that the corresponding N-bromoethyl intermediate is less stable nih.gov.

Another important functionalization pathway is the 1,3-dipolar cycloaddition. This method is used to introduce five-membered heterocyclic rings, such as triazoles and pyrazolines, onto the indazole scaffold nih.gov.

Triazole Synthesis : The Copper(I)-catalysed azide-alkyne cycloaddition (CuAAC) is a highly efficient method. An N-(2-bromoethyl)nitroindazole can be converted to its corresponding azide, which then reacts with a terminal alkyne in the presence of a copper(I) catalyst to selectively form the 1,4-disubstituted 1,2,3-triazole nih.gov.

Pyrazoline Synthesis : N-vinyl-nitroindazoles can react with nitrile imines, generated in situ from ethyl hydrazono-α-bromoglyoxylates, to yield nitroindazole-pyrazoline derivatives in good yields nih.gov.

The mechanism of adding functional groups like hydroxymethyl has also been studied. The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid leads to the formation of N₁-CH₂OH derivatives nih.gov. Theoretical calculations and NMR studies have shown that the mechanism involves the protonated form of formaldehyde, which is a much stronger electrophile, reacting with the neutral indazole molecule nih.gov. The presence of electron-withdrawing nitro groups on the indazole ring increases the substrate's sensitivity to hydrolysis, which is the reverse reaction nih.gov. The structures of these derivatives are typically confirmed using a combination of 1D and 2D NMR techniques and mass spectrometry nih.gov.

Mechanisms of Nitro Group Bio-reduction and Free Radical Formation in Nitroindazoles

The biological activity of many nitroaromatic compounds, including nitroindazoles, is intrinsically linked to the bioreduction of the nitro group. This process often leads to the formation of reactive free radicals that can induce cellular damage.

The mechanism generally involves the enzymatic reduction of the nitro group (NO₂) to a nitro anion radical (NO₂⁻) nih.gov. This is a one-electron reduction process that occurs under anaerobic or hypoxic conditions, which are common in certain pathological environments like solid tumors or within anaerobic microorganisms nih.gov. Cellular reductants such as pyruvate, NADH, or NADPH provide the necessary electrons for this transformation, often catalyzed by nitroreductase enzymes nih.gov.

These nitro anion radicals are highly reactive species. In the absence of oxygen, they can undergo further reduction to form nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates nih.gov. These intermediates are cytotoxic and can covalently bind to and damage crucial biological macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death nih.govnih.gov. This mechanism is a cornerstone of the antimicrobial and antiparasitic action of many nitro-based drugs nih.govnih.gov.

Under aerobic conditions, the nitro anion radical can be re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling." This redox cycling generates superoxide (B77818) radicals (O₂⁻), which can lead to the formation of other reactive oxygen species (ROS) and induce oxidative stress nih.gov.

Structure-Activity Relationship (SAR) Studies Related to Substituent Effects on Chemical Reactivity and Biological Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For nitroindazole derivatives, SAR investigations focus on how different substituents on the indazole ring affect chemical reactivity and interactions with biological targets.

Experimental SAR studies have provided concrete evidence of these effects:

Antitubercular Activity : In a study of phenanthroline derivatives, the presence of a nitro group at the C5 position was found to be essential for antitubercular activity. Replacing the NO₂ group with other electron-withdrawing groups like cyano, bromo, or chloro resulted in a tenfold decrease in activity, indicating that the nitro group's specific properties are crucial for modulating the intracellular mechanisms that kill the bacteria nih.gov.

Antileishmanial Activity : In a series of 3-chloro-6-nitro-1H-indazole derivatives, the addition of a 4-chlorophenyl substituent to an attached isoxazole (B147169) ring significantly enhanced antileishmanial activity. Molecular modeling suggested that the chlorine atom provides an additional stabilizing interaction with an amino acid (ALA159) in the active site of the target enzyme, trypanothione (B104310) reductase nih.gov.

Enzyme Inhibition : SAR studies on 1-aryl-1H-naphtho[2,3-d] nih.govnih.govrsc.orgtriazole-4,9-dione derivatives as dual inhibitors of IDO1 and TDO enzymes revealed that substitutions on the 1-aryl ring were critical for potency. A compound featuring a 3-chloro-4-fluorophenyl group was identified as the most potent inhibitor, highlighting the synergistic effect of multiple halogen substituents in optimizing biological interactions nih.gov.

These findings demonstrate that the type and position of substituents on and around the nitroindazole scaffold are determining factors for biological activity, influencing everything from the molecule's electronic profile to its specific binding interactions with target proteins.

Table 1: Summary of Substituent Effects on Biological Activity

| Base Scaffold | Substituent Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenanthroline | Replacement of C5-NO₂ with -CN, -Br, or -Cl | 10-fold decrease in antitubercular activity | nih.gov |

| 3-chloro-6-nitro-1H-indazole-isoxazole | Addition of 4-chlorophenyl group | Enhanced antileishmanial activity | nih.gov |

| 1-aryl-naphthotriazoledione | Change to 3-chloro-4-fluorophenyl group | Potent dual inhibition of IDO1/TDO enzymes | nih.gov |

| Nitroimidazole | Addition of electron-withdrawing groups | Increased ionization potential and electrophilicity | rsc.orgsci-hub.se |

Insights into Hydrogen Bonding Interactions and Their Influence on Molecular Recognition

Hydrogen bonding is a critical non-covalent interaction that governs how molecules recognize and bind to biological targets like enzymes and receptors. The specific substituents on the 4-fluoro-3-hydroxy-6-nitroindazole (B1614010) scaffold, namely the hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) groups, are all capable of participating in hydrogen bonds, significantly influencing the molecule's interactions.

The nitro group is a potent hydrogen bond acceptor. Studies on related fluorinated and nitrated compounds have shown that both oxygen atoms of the nitro group can participate as acceptors in hydrogen bonds with N-H or O-H donors rsc.org. Similarly, organic fluorine can act as a weak hydrogen bond acceptor rsc.org. The hydroxyl group at the 3-position is particularly important as it can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen).

The interplay of these interactions dictates the conformation of the molecule and its binding mode to a target. For example, intramolecular hydrogen bonds can stabilize a particular conformation, pre-organizing the molecule for optimal binding. Intermolecular hydrogen bonds are the primary forces that anchor a ligand within a receptor's binding pocket. In C-substituted nitroanilines, N-H···O hydrogen bonds between the amine and nitro groups of adjacent molecules can lead to the formation of highly organized supramolecular structures, such as molecular ladders or sheets researchgate.net.

Hydrogen/deuterium (H/D) exchange studies using NMR can provide evidence for the presence and relative strength of these interactions in solution. Slower exchange rates for an N-H proton, for instance, suggest that it is involved in a protective intramolecular hydrogen bond rsc.org. These analyses have confirmed that both nitro and fluoro groups can serve as hydrogen bond acceptors in solution, even if the interactions are relatively weak rsc.org.

In the context of molecular recognition, these hydrogen bonds are key. The precise geometry of donors and acceptors on the indazole scaffold allows for specific recognition by a biological partner, contributing to binding affinity and selectivity nih.govresearchgate.net.

Table 2: Potential Hydrogen Bonding Interactions for the this compound Scaffold

| Functional Group | Role in Hydrogen Bonding | Potential Interaction Partner | Reference |

|---|---|---|---|

| 3-Hydroxy (-OH) | Donor and Acceptor | Amino acid residues (e.g., Asp, Glu, Ser), water | rsc.org |

| 4-Fluoro (-F) | Weak Acceptor | N-H or O-H groups | rsc.org |

| 6-Nitro (-NO₂) | Strong Acceptor | N-H or O-H groups (e.g., from Arg, Lys, Ser) | rsc.orgrsc.orgresearchgate.net |

| Indazole N-H | Donor | Carbonyl oxygen, carboxylate groups | researchgate.netresearchgate.net |

Advanced Research Applications of 4 Fluoro 3 Hydroxy 6 Nitroindazole Analogs in Chemical Biology and Material Science

Design and Synthesis of Indazole Derivatives as Chemical Probes for Biological Systems

The indazole core is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for their potential to interact with and modulate the function of biological macromolecules. nih.gov The synthesis of these derivatives often involves multi-step processes, including reactions like palladium-catalyzed amination and reductive cyclization, to create a diverse library of compounds for biological screening. organic-chemistry.orgmdpi.com

Investigating Enzyme Modulation via Indazole-Based Ligands

Indazole derivatives have demonstrated significant potential as modulators of various enzyme families, owing to their ability to form key interactions within enzyme active sites.

Kinases: The indazole scaffold is a recognized pharmacophore for kinase inhibitors, with several approved anticancer drugs featuring this core structure. nih.govrsc.org Researchers have designed and synthesized numerous indazole derivatives that exhibit inhibitory activity against a range of kinases, including tyrosine kinases and serine/threonine kinases. nih.govgoogle.com For instance, certain 1H-indazole derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinases, including the T790M mutant, with IC50 values in the nanomolar range. mdpi.com Similarly, analogs have been developed as inhibitors of pan-Pim kinases and Aurora kinases, demonstrating the versatility of the indazole core in targeting different members of the kinome. nih.gov A specific analog, compound 12d , was designed as a C-terminal inhibitor of Heat Shock Protein 90 (HSP90) and showed significant inhibitory effects in breast cancer cells. elsevierpure.comnih.gov The development of analog-sensitive Akt inhibitors based on an indazole scaffold highlights a sophisticated chemical genetics approach to achieving selective kinase inhibition. nih.gov

Nitric Oxide Synthase (NOS): Indazole derivatives have been explored as inhibitors of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes. 7-Nitroindazole (B13768) and its derivatives are potent inhibitors of neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov The fluorination of the indazole ring has been shown to enhance inhibitory potency and selectivity for iNOS. nih.gov For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibits nNOS by 63% and iNOS by 83%. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that has emerged as a significant target in cancer immunotherapy. The indazole scaffold is being investigated as a potential high-affinity heme-binding motif for IDO1 inhibitors. acs.org Researchers have designed and synthesized N′-hydroxyindazolecarboximidamides and other indazole derivatives that show inhibitory activity against IDO1. mdpi.com While the inhibitory potencies of some of the initial compounds were moderate, the indazole scaffold is considered a promising starting point for the development of more potent and selective IDO1 inhibitors. acs.orgmdpi.com The 6-aminoindazole template, in particular, has been shown to form important hydrogen bond interactions with the active site of IDO1. researchgate.netresearchgate.net

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. A fragment-based approach has been successfully employed to discover novel small-molecule inhibitors of Hsp90 based on a hydroxy-indazole-carboxamide scaffold. nih.gov X-ray crystallography has provided structural insights into the binding of these indazole derivatives to Hsp90, guiding further optimization efforts. rcsb.org Compound 12d , an indazole analog, has been identified as a C-terminal Hsp90 inhibitor with promising antitumor activity against HER2-positive breast cancer. nih.gov

Table 1: Indazole Analogs as Enzyme Modulators

| Enzyme Target | Indazole Analog Example | Key Findings |

|---|---|---|

| Kinases | 1H-indazole derivatives | Potent inhibition of EGFR, Pim kinases, and Aurora kinases. nih.govmdpi.comnih.gov |

| NOS | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | Selective inhibition of iNOS. nih.gov |

| IDO1 | N′-hydroxyindazolecarboximidamides | Moderate inhibitory activity, promising scaffold for optimization. mdpi.com |

| Hsp90 | Hydroxy-indazole-carboxamides | Fragment-based discovery of novel inhibitors. nih.gov |

| Hsp90 | Compound 12d | C-terminal inhibitor with anti-cancer activity. nih.gov |

Studies on Cellular Pathway Perturbation

Beyond direct enzyme inhibition, indazole derivatives are utilized to study and manipulate broader cellular processes.

Cell Cycle Regulation: The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). Given their kinase inhibitory potential, indazole derivatives have been investigated for their ability to arrest the cell cycle. Some indazole-based compounds have been shown to induce cell cycle arrest, making them valuable tools for studying the mechanisms of cell cycle control and for potential therapeutic applications in cancer. nih.govresearchgate.net For instance, novel 6-azaindole/indazole derivatives have been designed as dual inhibitors of CDK1 and Cdc7, key regulators of cell cycle progression. globethesis.com

Oxidative Stress Induction: Certain indazole derivatives have been shown to induce oxidative stress in cells. For example, 7-nitroindazole treatment can decrease levels of reactive oxygen species (ROS). nih.gov Conversely, some indazole analogs have been found to increase ROS levels in cancer cells, contributing to their cytotoxic effects. rsc.org The ability of these compounds to modulate cellular redox balance makes them useful for studying the roles of oxidative stress in various physiological and pathological conditions. nih.govmdpi.com

Exploration as Precursors for Novel Materials

The chemical versatility of the indazole ring system also lends itself to applications in material science, where these compounds serve as building blocks for new materials with unique properties.

Incorporation into Polymeric Structures and Nanomaterials

The ability of certain indazole derivatives to participate in polymerization reactions has opened up avenues for creating novel polymers and nanomaterials. For instance, 5-hydroxyindazole can be incorporated into the self-polymerization of dopamine (B1211576) to form a copolymer with a polydopamine matrix. nih.gov This incorporation acts as a chain-terminating agent, resulting in monodisperse polymer-coated particles with reduced cytotoxicity compared to pure polydopamine. nih.gov Furthermore, 5,6-dihydroxy-1H-indazole can self-polymerize and also copolymerize with dopamine, leading to the formation of functional materials with enhanced metal ion binding capabilities. nih.gov

Potential in Organic Electronics and Optical Materials

The photophysical properties of indazole derivatives are being explored for their potential in organic electronics and as optical materials.

Fluorophore Design: The indazole scaffold has been incorporated into the design of novel fluorophores. researchgate.net By strategically positioning electron-donating and electron-accepting groups on the indazole ring system, researchers can tune the fluorescence properties of the resulting molecules. rsc.org For example, benzo[f]indazoles have been synthesized and shown to exhibit bright blue fluorescence with high photostability, making them promising candidates for bioimaging applications. ehu.es The unique bipolar configuration of imidazole-based compounds, a related heterocyclic system, enhances their utility in creating chromogenic and fluorogenic derivatives for applications like organic light-emitting diodes (OLEDs) and sensors. dartmouth.eduresearchgate.net

Role in Agrochemical and Industrial Chemical Research

The biological activity of indazole derivatives extends to the field of agrochemicals. Certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated as herbicides for paddy fields, demonstrating potent activity against annual weeds with good selectivity for rice. nih.gov Some indazole compounds have also been patented for their use as fungicides, insecticides, and miticides in agricultural and horticultural applications. googleapis.com In industrial settings, the synthesis of indazole derivatives is an active area of research, with various methods being developed for their efficient production. organic-chemistry.orgsunderland.ac.uk Additionally, some indazole derivatives have been investigated for their effects on plant growth, with some acting as growth inhibitors. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Fluoro 3 Hydroxy 6 Nitroindazole Chemistry

Innovation in Green Chemistry Approaches for Sustainable Indazole Synthesis

The synthesis of indazole derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov A significant future direction lies in the development of green and sustainable synthetic routes. This involves exploring transition-metal-free catalysis, the use of ionic liquids as environmentally benign solvents, and leveraging photocatalysis. nih.govjocpr.comresearchgate.net

Recent advancements have demonstrated the potential of base-catalyzed, transition-metal-free methods for indazole synthesis at room temperature, offering excellent yields. nih.gov Further research could optimize these conditions for the specific synthesis of 4-Fluoro-3-hydroxy-6-nitroindazole (B1614010), potentially improving efficiency and reducing waste. The use of a diamine and potassium carbonate catalytic system is one such promising approach. nih.gov

Photocatalysis, which utilizes light as a clean energy source, is another area ripe for exploration in indazole synthesis. researchgate.net Investigating photocatalytic pathways could lead to novel, energy-efficient methods for constructing the indazole core and introducing desired functionalities. Additionally, the application of ionic liquids as solvents or catalysts could offer a milder and more general method for synthesizing a range of substituted indazoles. jocpr.com

| Green Chemistry Approach | Potential Advantages for Indazole Synthesis | Key Research Focus |

| Transition-Metal-Free Catalysis | Reduced cost, lower toxicity, milder reaction conditions. | Optimization of base-catalyzed systems (e.g., diamine/K2CO3) for specific indazole targets. nih.gov |

| Photocatalysis | Use of clean energy, potential for novel reaction pathways. | Exploration of photocatalysts for C-N bond formation and cyclization. researchgate.net |

| Ionic Liquids | Environmentally friendly solvent, potential for improved yields and selectivity. | Screening of ionic liquids as solvents and catalysts for indazole synthesis. jocpr.com |

Deepening Mechanistic Understanding of Complex Indazole Reactivity

A thorough understanding of reaction mechanisms is crucial for controlling the regioselectivity and efficiency of indazole synthesis. The reactivity of indazoles is complex, often leading to a mixture of N1- and N2-substituted products. beilstein-journals.org Future research should focus on detailed mechanistic studies, including the use of computational tools like Density Functional Theory (DFT), to unravel the intricacies of these reactions.

For instance, DFT calculations have been employed to study the tautomerism of indazoles and predict the stability of different isomers. beilstein-journals.orgnih.gov Such computational analyses can provide valuable insights into the reaction pathways, helping to design conditions that favor the formation of a specific desired product. nih.gov

Mechanistic studies have also shed light on reactions such as the Cadogan and Davis-Beirut reactions, revealing the involvement of N-oxide intermediates. nih.govescholarship.org Further investigation into these and other reaction mechanisms, potentially using techniques like electron paramagnetic resonance spectroscopy and cyclic voltammetry, can lead to the development of more controlled and selective synthetic methods. researchgate.net

Exploration of Novel Derivatization and Scaffold Hybridization Strategies

The derivatization of the indazole scaffold is a key strategy for modulating its biological activity. researchgate.netnih.gov Future research should explore novel ways to introduce diverse functional groups and to hybridize the indazole core with other pharmacologically relevant scaffolds.

One promising area is the synthesis of bi-heterocycles containing both indazole and other heterocyclic motifs like isoxazoline (B3343090) or 1,2,3-triazole. nih.gov Such hybrid molecules may exhibit synergistic or novel biological activities. For example, combining the 6-nitroindazole (B21905) moiety with a 1,2,3-triazole has been explored for potential antileishmanial agents. nih.gov

Furthermore, developing efficient methods for regioselective functionalization is critical. rsc.org For instance, a thermodynamically driven N1-selective indazole alkylation has been developed, demonstrating broad scope and high selectivity. rsc.org Exploring similar strategies for the selective functionalization of the 4-fluoro, 3-hydroxy, and 6-nitro positions on the indazole ring will be essential for creating a diverse library of compounds for biological screening.

| Derivatization Strategy | Potential Outcome | Example Application |

| Scaffold Hybridization | Synergistic or novel biological activities. | Combining indazole with 1,2,3-triazole for antileishmanial agents. nih.gov |

| Regioselective Functionalization | Precise control over compound structure and properties. | N1-selective alkylation for creating specific indazole derivatives. rsc.org |

| Introduction of Diverse Moieties | Enhanced therapeutic potential and target specificity. | Synthesis of indazole-based ruthenium(II) complexes for anticancer applications. rsc.org |

Application of Advanced Machine Learning and Artificial Intelligence in Indazole Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery. nih.govresearchgate.netnih.gov These advanced computational tools can significantly accelerate the design and discovery of novel indazole-based therapeutic agents.

Furthermore, ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity and physicochemical properties of designed compounds. mdpi.comyoutube.comlongdom.org This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental validation. By analyzing vast datasets of drug-target interactions, AI can also help in identifying new potential biological targets for indazole derivatives. nih.gov

| AI/ML Application | Role in Indazole Drug Discovery | Potential Impact |

| De Novo Molecular Design | Generation of novel indazole structures with desired properties. | Accelerated discovery of lead compounds. acs.orgyoutube.com |

| QSAR Modeling | Prediction of biological activity and ADMET properties. | Efficient virtual screening and lead optimization. mdpi.comyoutube.comlongdom.org |

| Target Identification | Analysis of biological data to identify new therapeutic targets. | Expansion of the therapeutic applications of indazoles. nih.gov |

Q & A

Q. How should researchers design in vitro assays to evaluate the enzyme inhibition potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.